Pyridin-2-yl carbonochloridate
CAS No.: 86014-59-7
Cat. No.: VC20470983
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86014-59-7 |
---|---|
Molecular Formula | C6H4ClNO2 |
Molecular Weight | 157.55 g/mol |
IUPAC Name | pyridin-2-yl carbonochloridate |
Standard InChI | InChI=1S/C6H4ClNO2/c7-6(9)10-5-3-1-2-4-8-5/h1-4H |
Standard InChI Key | QIFDUWWIVGINNQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)OC(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Physical Properties
Pyridin-2-yl carbonochloridate is characterized by its pyridine backbone, which confers aromatic stability and electronic anisotropy. Key physical properties include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 192.00 g/mol |
CAS Registry Number | 2172488-66-1 |
Density | Not reported |
Boiling Point | Not reported |
Melting Point | Not reported |
The absence of reported density and thermal properties in literature suggests that handling protocols prioritize its reactivity profile over bulk physical characterization .
Spectroscopic Signatures
While direct spectroscopic data for Pyridin-2-yl carbonochloridate are scarce, analogous chloroformates exhibit distinctive -NMR signals for aromatic protons (δ 7.3–8.5 ppm) and -NMR peaks for carbonyl carbons near δ 150–160 ppm . Infrared spectroscopy typically shows strong absorption bands at ~1800 cm (C=O stretch) and 750–550 cm (C–Cl stretches) .
Synthesis Methodologies
Chlorination of 2-Methylpyridine
A patented route involves the chlorination of 2-methylpyridine using trichloroisocyanate (TCI) as the chlorinating agent in halohydrocarbon solvents (e.g., chloroform or dichloroethane) (Equation 1) :
Key conditions:
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Solvent: Halohydrocarbons (e.g., chloroform)
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Catalyst: Benzamide (1–5 mol%)
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Temperature: Reflux (40–60°C)
This step generates 2-chloromethylpyridine, which undergoes subsequent oxidation to yield the target compound.
Oxidation to Pyridin-2-yl Carbonochloridate
The oxidation of 2-chloromethylpyridine employs sodium hypochlorite (NaClO) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide (KBr) as catalysts (Equation 2) :
Optimized parameters:
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Temperature: –10 to 0°C (initial), 10–25°C (post-addition)
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Catalyst loading: 0.5–1.5 mol% TEMPO
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Workup: Dichloromethane extraction, brine washing, anhydrous NaSO drying
Reactivity and Applications
Acyl Transfer Reactions
Pyridin-2-yl carbonochloridate serves as an efficient acylating agent due to its electrophilic carbonyl carbon. It reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or carbonates, pivotal in protecting group strategies (Equation 3) :
Asymmetric Catalysis
In asymmetric synthesis, this reagent activates pyridines as N-acylpyridinium salts, enabling enantioselective additions. For example, Guo et al. demonstrated its use in copper-catalyzed Grignard additions to synthesize chiral dihydropyridines with up to 98% enantiomeric excess (Equation 4) :
Conditions:
Recent Advances and Future Directions
Catalytic Dearomatization
Recent patents highlight its role in catalytic dearomatization of pyridines to access chiral piperidines, a scaffold prevalent in alkaloids (e.g., nicotine analogs) .
Continuous Flow Synthesis
Emerging methodologies advocate for continuous flow reactors to enhance safety and scalability, reducing exposure to hazardous intermediates .
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